8-Iodo-1-tetralone

説明

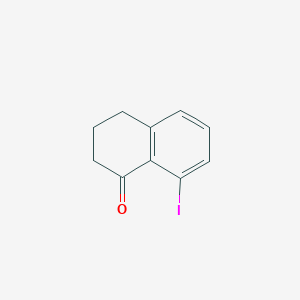

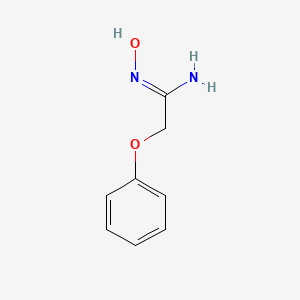

8-Iodo-1-tetralone is a chemical compound with the molecular formula C10H9IO . It is a type of 1-tetralone, which is a bicyclic aromatic hydrocarbon and a ketone .

Synthesis Analysis

The synthesis of 1-tetralone derivatives, such as this compound, often involves metal-catalyzed reactions . For example, a multi-step continuous-flow strategy has been reported for the efficient synthesis of 7-methoxy-1-tetralone, an essential intermediate for the opioid analgesic drug (-)-dezocine . Another approach involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst .Molecular Structure Analysis

The molecular structure of this compound consists of a 1-tetralone backbone with an iodine atom attached. The average mass of the molecule is 272.082 Da, and the monoisotopic mass is 271.969788 Da .Chemical Reactions Analysis

The chemical reactions involving 1-tetralone derivatives are largely dependent on the substituents on the quinonic or adjacent rings . Hydroxylated quinones, which have one or more hydroxy groups attached directly to the quinone moiety, are found in nature in great variety and exhibit interesting biological activity .科学的研究の応用

Synthesis and Receptor Studies

8-Iodo-1-tetralone plays a significant role as an intermediate in the synthesis of various compounds. For instance, 6-Iodo-1-tetralone is an important intermediate for synthesizing 5-HT6 receptor antagonists, which are used in neuropsychopharmacology (Teng Da-wei, 2013). Additionally, iodinated tetralone derivatives like [125I]iodo-2-[β-(4-hydroxyphenyl)-ethylaminomethyl]tetralone ([125I]HEAT) are used as selective, high-affinity ligands to study α1-adrenoceptors in various research contexts, including in rat pineal glands (Sugden & Klein, 1984).

Receptor Density Variation Studies

The use of [125I]HEAT also extends to studying the variation of α1-adrenergic receptors in the pineal gland of Syrian hamsters. This research provides insights into circadian variations in receptor density, which is crucial for understanding the regulation of melatonin synthesis and other physiological processes (Pangerl et al., 1989).

Development of New Ligands and Tracers

Further, iodinated tetralone derivatives have been synthesized for developing new tracers with higher specific activity to study 5-HT1A receptors. These ligands, such as [125I]-8 prepared via oxidative iododestannylation, offer high specific activity, binding affinity, and low nonspecific binding, making them excellent probes for investigating and characterizing 5-HT1A receptors (Foulon et al., 1993).

Application in Pharmaceutical Research

Tetralone derivatives, including this compound, have drawn immense attention in drug discovery due to their applications as analgesics, antidepressants, antifungals, and antibacterials. This broad range of therapeutic applications has led researchers to frequently incorporate the tetralone nucleus in novel compounds with high therapeutic value (De et al., 2016).

Drug Resistance Reversal Agents

4-Hydroxy-α-tetralone and its derivatives, related to the tetralone family, have been studied as drug resistance reversal agents in multi-drug resistant Escherichia coli. These compounds, in combination with antibiotics, have shown potential in reducing the minimum inhibitory concentration of tetracycline, suggesting their role as efflux pump inhibitors and highlighting their importance in combating antibiotic resistance (Dwivedi et al., 2014)

将来の方向性

The future directions for research on 8-Iodo-1-tetralone and similar compounds could involve further exploration of their synthesis, reactivity, and potential therapeutic applications. For instance, 1-tetralone derivatives have been evaluated as inhibitors of monoamine oxidase, an enzyme of clinical relevance . Additionally, the tetralone scaffold has been identified as having potential therapeutic applications .

特性

IUPAC Name |

8-iodo-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLDWWGXUOHAJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)C(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460273 | |

| Record name | 8-iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651735-61-4 | |

| Record name | 8-iodo-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)hydrazine](/img/structure/B1312528.png)

![7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1312536.png)

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)